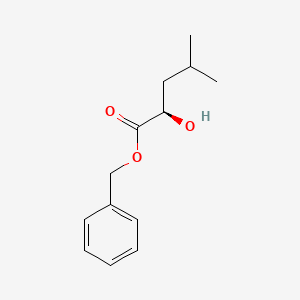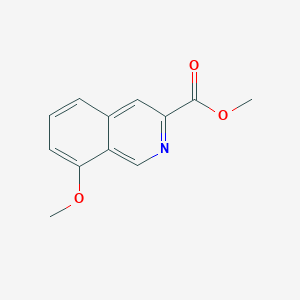![molecular formula C10H13N3O B8705595 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol](/img/structure/B8705595.png)
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol
Vue d'ensemble
Description
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol is a heterocyclic compound that features an imidazo[5,4-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[5,4-b]pyridine ring . The reaction conditions often include the use of a catalyst such as palladium on carbon or Raney nickel, and the reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazo[5,4-b]pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the imidazo[5,4-b]pyridine ring .
Applications De Recherche Scientifique
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but with different heteroatoms.
Triazolopyridines: These compounds contain an additional nitrogen atom in the ring system, leading to different chemical properties.
Uniqueness
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of the hydroxypropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H13N3O/c1-13-9(5-3-7-14)12-8-4-2-6-11-10(8)13/h2,4,6,14H,3,5,7H2,1H3 |
Clé InChI |
CWHKBPJZDDJYRX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=C1N=CC=C2)CCCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-1-phenyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8705512.png)
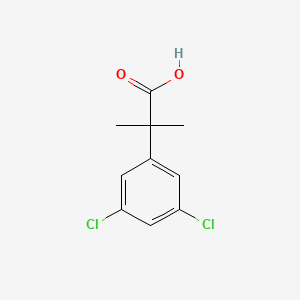

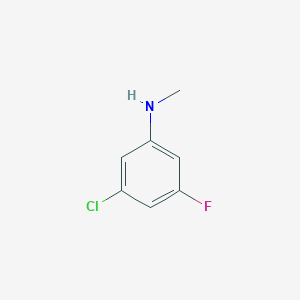
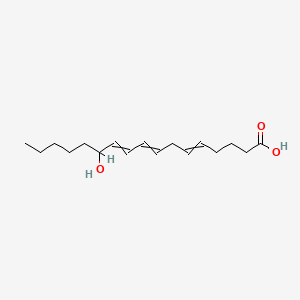



![Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8705578.png)


